3-(2,2-Difluoroethyl)-3-phenylazetidine
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Overview
Description
3-(2,2-Difluoroethyl)-3-phenylazetidine is an organic compound characterized by the presence of a difluoroethyl group and a phenyl group attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of fluorine atoms often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)-3-phenylazetidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylazetidine with difluoroethylating agents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)-3-phenylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized azetidines.
Scientific Research Applications
3-(2,2-Difluoroethyl)-3-phenylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(2,2-Difluoroethyl)-3-phenylazetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological outcomes. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also contain difluoroethyl groups and exhibit similar chemical properties.
Flupyradifurone: A compound with a difluoroethyl group used in pesticides.
Uniqueness
3-(2,2-Difluoroethyl)-3-phenylazetidine is unique due to its azetidine ring structure combined with the difluoroethyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13F2N |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)-3-phenylazetidine |
InChI |
InChI=1S/C11H13F2N/c12-10(13)6-11(7-14-8-11)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |
InChI Key |
YJMQJFGJSSOUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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